Nifurtimox

Description

Properties

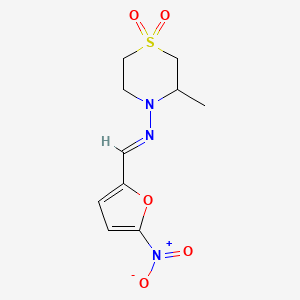

IUPAC Name |

(E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFHIAQFJWUCFH-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CS(=O)(=O)CCN1/N=C/C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

550.3±50.0 |

Source

|

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23256-30-6, 39072-15-6, 39072-16-7 |

Source

|

| Record name | Nifurtimox [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039072167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifurtimox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFURTIMOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M84I3K7C2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

177-183 |

Source

|

| Record name | Nifurtimox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Synthesis of Nifurtimox: A Technical Guide to Established Pathways and Modern Optimization Strategies

Introduction: The Enduring Relevance of Nifurtimox in Antiparasitic Therapy

This compound, a nitrofuran derivative, has been a cornerstone in the treatment of trypanosomiasis, including Chagas disease and sleeping sickness, for several decades.[1] Its mechanism of action is rooted in the generation of cytotoxic metabolites upon reduction of its nitro group by parasitic nitroreductases, leading to oxidative stress and DNA damage within the parasite.[2][3] The continued importance of this compound in managing these neglected tropical diseases necessitates a thorough understanding of its synthesis for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the established synthetic pathways to this compound and delves into modern optimization strategies that enhance efficiency, safety, and yield.

The synthesis of this compound is fundamentally a convergent process, relying on the preparation and subsequent condensation of two key precursors: 5-nitro-2-furaldehyde and 4-amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide. The efficacy and purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the successful execution of each synthetic step.

Part 1: The Established Synthetic Pathway - A Stepwise Elucidation

The traditional synthesis of this compound can be dissected into two primary stages: the preparation of the aldehyde and amine precursors, followed by their condensation to form the final imine linkage.

Synthesis of Precursor 1: 5-Nitro-2-furaldehyde (or its Diacetate)

The initial precursor, 5-nitro-2-furaldehyde, is typically synthesized from the readily available bio-based chemical, 2-furaldehyde. Due to the sensitivity of the aldehyde group to the harsh conditions of nitration, it is common practice to first protect it as a diacetate.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic nitration of the furan ring. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nitrating agent, typically acetyl nitrate generated in situ from nitric acid and acetic anhydride, provides the nitronium ion (NO₂⁺) electrophile. The substitution occurs preferentially at the 5-position due to the activating and directing effects of the oxygen atom in the furan ring. The diacetate protecting group is then hydrolyzed under acidic conditions to regenerate the aldehyde functionality.

// Nodes Furfural [label="2-Furaldehyde"]; Ac2O [label="Acetic Anhydride", shape=ellipse, fillcolor="#FFFFFF"]; FurfuralDiacetate [label="2-Furaldehyde Diacetate"]; NitratingAgent [label="HNO₃ / H₂SO₄", shape=ellipse, fillcolor="#FFFFFF"]; NitroFurfuralDiacetate [label="5-Nitro-2-furaldehyde Diacetate"]; AcidHydrolysis [label="Acidic Hydrolysis\n(e.g., H₂SO₄)", shape=ellipse, fillcolor="#FFFFFF"]; NitroFurfural [label="5-Nitro-2-furaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Furfural -> FurfuralDiacetate [label="Protection"]; Ac2O -> FurfuralDiacetate; FurfuralDiacetate -> NitroFurfuralDiacetate [label="Nitration"]; NitratingAgent -> NitroFurfuralDiacetate; NitroFurfuralDiacetate -> NitroFurfural [label="Deprotection"]; AcidHydrolysis -> NitroFurfural; } Protocol: Synthesis of 5-Nitro-2-furaldehyde Diacetate

-

A solution of concentrated nitric acid and a catalytic amount of concentrated sulfuric acid is prepared and slowly added to acetic anhydride at 0°C with stirring.

-

Freshly distilled 2-furaldehyde is then added dropwise to this mixture, maintaining the temperature at 0°C.

-

The reaction is stirred for approximately one hour at 0°C.

-

Upon completion, water is added to the reaction mixture, which is then stirred at room temperature to facilitate the precipitation of the product.

-

The resulting white precipitate of 5-nitro-2-furaldehyde diacetate is collected by filtration and washed. This intermediate can be carried forward to the next step or hydrolyzed to the free aldehyde.

Synthesis of Precursor 2: 4-Amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide

The synthesis of the second key precursor, 4-amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide, is a multi-step process that begins with the construction of the thiomorpholine ring, followed by oxidation of the sulfur atom and subsequent N-amination.

Reaction Mechanism: Ring Formation, Oxidation, and Amination

The synthesis of the thiomorpholine ring can be achieved through various methods, often involving the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of bis(2-chloroethyl)amine with a sulfide source can form the thiomorpholine ring. The subsequent oxidation of the sulfide to a sulfone is typically achieved using a strong oxidizing agent like potassium permanganate or hydrogen peroxide.[4] The final step, N-amination, can be accomplished using reagents such as hydroxylamine-O-sulfonic acid or other electrophilic amination agents.

// Nodes StartingMaterials [label="e.g., Propylene oxide &\n 2-Mercaptoethanol"]; Thioether [label="(2-Hydroxyethyl)-\n(2-hydroxypropyl)sulfide"]; Oxidation [label="Oxidation\n(e.g., KMnO₄ or H₂O₂)", shape=ellipse, fillcolor="#FFFFFF"]; Sulfone [label="Thiomorpholine-1,1-dioxide\n(after cyclization)"]; Amination [label="N-Amination\n(e.g., Hydroxylamine-\nO-sulfonic acid)", shape=ellipse, fillcolor="#FFFFFF"]; AminoThiazine [label="4-Amino-3-methyltetrahydro-\n1,4-thiazine 1,1-dioxide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges StartingMaterials -> Thioether [label="Ring Opening"]; Thioether -> Sulfone [label="Oxidation & Cyclization"]; Oxidation -> Sulfone; Sulfone -> AminoThiazine [label="Amination"]; Amination -> AminoThiazine; } Protocol: General Steps for 4-Amino-3-methylthiomorpholine 1,1-dioxide Synthesis

Note: A detailed, publicly available, step-by-step protocol for this specific precursor is not readily found in peer-reviewed journals. The following is a generalized procedure based on patent literature and analogous syntheses.

-

Thiomorpholine Ring Formation: A suitable starting material, such as 3-methylthiomorpholine, is prepared. This can be achieved through multi-step sequences, for example, from propylene oxide and 2-mercaptoethanol.

-

Oxidation to Sulfone: The synthesized 3-methylthiomorpholine is oxidized to 3-methylthiomorpholine-1,1-dioxide. This is often carried out using an oxidizing agent like potassium permanganate in an aqueous solution, with careful temperature control.

-

N-Amination: The 3-methylthiomorpholine-1,1-dioxide is then N-aminated. This can be achieved by reacting it with an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid, in a suitable solvent and in the presence of a base to yield the desired 4-amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide.

Final Condensation: Formation of this compound

The final step in the synthesis is the condensation of 5-nitro-2-furaldehyde with 4-amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide to form the Schiff base (imine) that is this compound.

Reaction Mechanism: Nucleophilic Addition-Elimination

This reaction proceeds via a nucleophilic addition of the primary amine of the aminothiazine precursor to the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine C=N double bond. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

// Nodes NitroFurfural [label="5-Nitro-2-furaldehyde"]; AminoThiazine [label="4-Amino-3-methyltetrahydro-\n1,4-thiazine 1,1-dioxide"]; AcidCatalyst [label="Acid Catalyst\n(e.g., Acetic Acid)", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Hemiaminal Intermediate"]; Water [label="H₂O", shape=ellipse, fillcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges NitroFurfural -> Intermediate [label="Nucleophilic Addition"]; AminoThiazine -> Intermediate; AcidCatalyst -> Intermediate; Intermediate -> this compound [label="Dehydration"]; Intermediate -> Water; } Protocol: this compound Synthesis via Condensation

-

5-Nitro-2-furaldehyde (or its diacetate, which hydrolyzes in situ) and 4-amino-3-methyltetrahydro-1,4-thiazine 1,1-dioxide are dissolved in a suitable solvent, such as ethanol or isopropanol.

-

A catalytic amount of a weak acid, like glacial acetic acid, is added to the mixture.

-

The reaction mixture is heated to reflux for several hours, and the progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated this compound product is collected by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.

Part 2: Optimization of this compound Synthesis - Towards Greener and More Efficient Processes

While the traditional batch synthesis of this compound is well-established, modern process chemistry aims for improvements in terms of safety, efficiency, yield, and environmental impact.

Optimization of the Condensation Reaction

The final condensation step can be optimized in several ways in a batch process:

-

Solvent Selection: The choice of solvent can significantly impact reaction time and yield. While alcohols are common, exploring higher boiling point aprotic polar solvents like DMF or DMSO could potentially increase the reaction rate.[5]

-

Catalyst Screening: While acetic acid is a common catalyst, other Brønsted or Lewis acids could be screened for improved catalytic activity, potentially allowing for lower reaction temperatures or shorter reaction times.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for Schiff base formation, often leading to higher yields and purer products.[5]

A Paradigm Shift: Continuous Flow Synthesis

A significant advancement in the synthesis of nitrofuran-based pharmaceuticals, including this compound, is the development of continuous flow manufacturing processes.[6][7] This approach offers numerous advantages over traditional batch synthesis, particularly for reactions involving hazardous reagents or intermediates.

The Continuous Flow Advantage for Nitrofuran Synthesis

The nitration of furaldehyde involves the use of acetyl nitrate, an unstable and potentially explosive intermediate. In a continuous flow setup, acetyl nitrate can be generated in situ and consumed immediately in the subsequent reaction coil, minimizing the risk associated with its accumulation.[4] This enhances the safety profile of the synthesis significantly. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor leads to improved reproducibility and higher yields.

Workflow for Continuous Flow this compound Synthesis

// Nodes ReagentStreams [label="Reagent Streams\n(Furaldehyde, Nitrating Agent)"]; Microreactor1 [label="Microreactor 1\n(In situ Acetyl Nitrate\nGeneration & Nitration)"]; Quenching [label="In-line Quenching"]; Precursor2Stream [label="Precursor 2 Stream\n(Aminothiazine)"]; Microreactor2 [label="Microreactor 2\n(Condensation)"]; Purification [label="Downstream Purification\n(e.g., Crystallization)"]; NifurtimoxProduct [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ReagentStreams -> Microreactor1; Microreactor1 -> Quenching; Quenching -> Microreactor2; Precursor2Stream -> Microreactor2; Microreactor2 -> Purification; Purification -> NifurtimoxProduct; } Key Features and Benefits of the Continuous Flow Process:

-

Enhanced Safety: In situ generation and immediate consumption of hazardous intermediates like acetyl nitrate.

-

Improved Yield and Purity: Precise control over reaction conditions minimizes side product formation.

-

Scalability: The process can be readily scaled up by running the flow reactor for longer periods or by using parallel reactors.

-

Automation: The entire process can be automated, reducing manual intervention and improving reproducibility.

A recent study by Monbaliu and coworkers demonstrated a highly efficient and automated continuous flow platform for the synthesis of several nitrofuran APIs, including this compound.[4][6][7] Their process achieved an impressive isolated yield for this compound in a very short reaction time.

Data Summary: A Comparative Overview of Synthetic Strategies

| Parameter | Traditional Batch Synthesis | Optimized Continuous Flow Synthesis |

| Key Intermediate | 5-Nitro-2-furaldehyde Diacetate | 5-Nitro-2-furaldehyde (generated in-flow) |

| Nitrating Agent | Acetyl nitrate (pre-formed or in situ) | Acetyl nitrate (in situ, immediate consumption) |

| Safety Profile | Moderate to high risk due to handling of nitrating agents | Significantly improved safety profile |

| Reaction Time | Several hours to days | Minutes |

| Overall Yield | Variable, typically moderate | High (e.g., 58% reported for this compound)[8] |

| Scalability | Limited by reactor size and heat transfer | Readily scalable |

| Reproducibility | Can be variable | High |

Conclusion: The Future of this compound Synthesis

The synthesis of this compound, a vital tool in the fight against neglected tropical diseases, has evolved significantly from its traditional batch-wise roots. While the established pathways provide a solid foundation for its preparation, modern optimization strategies, particularly the advent of continuous flow chemistry, have revolutionized the process. The ability to safely and efficiently produce high-purity this compound is paramount for ensuring a stable and affordable supply of this essential medicine. For researchers and drug development professionals, a deep understanding of both the classical and contemporary synthetic methodologies is crucial for future innovation in the production of this compound and other critical pharmaceuticals. The principles of green chemistry, process intensification, and automation will undoubtedly continue to shape the future of its synthesis, leading to even more efficient, safer, and sustainable manufacturing processes.

References

-

Hellwig, H., Bovy, L., Van Hecke, K., Vlaar, C. P., Romañach, R. J., Noor-E-Alam, M., Myerson, A. S., Stelzer, T., & Monbaliu, J.-C. M. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition, 64(25), e202501660. [Link][6]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]

-

Hellwig, H., Bovy, L., Van Hecke, K., Vlaar, C. P., Romañach, R. J., Noor-E-Alam, M., Myerson, A. S., Stelzer, T., & Monbaliu, J.-C. M. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie, 137(25), e202501660. [Link][7]

-

ChemistryViews. (2025, May 20). Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. [Link][4]

-

Hall, B. S., Bot, C., & Wilkinson, S. R. (2011). This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites. The Journal of biological chemistry, 286(15), 13088–13095. [Link]

-

Wilkinson, S. R., & Kelly, J. M. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences of the United States of America, 105(13), 5032–5037. [Link][9]

-

ResearchGate. (n.d.). Optimization of the Condensation Reaction. [Link][5]

-

Synfacts. (2025, July 23). Continuous-Flow Preparation of Nitrofuran Active Pharmaceutical Ingredients. [Link][8]

-

Cerecetto, H., & González, M. (2011). Antiparasitic prodrug this compound: revisiting its activation mechanism. Expert opinion on drug metabolism & toxicology, 7(11), 1449–1451. [Link][10]

-

Mazzeti, A. L., et al. (2025). Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. Tropical Medicine and Infectious Disease, 10(2), 50. [Link]

-

Google Patents. (n.d.). Preparation method of thiomorpholine-1,1-dioxide hydrochloride and intermediate thereof. [4]

-

Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone. [7]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 6842999. [Link][11]

-

World Health Organization. (n.d.). Chagas disease (also known as American trypanosomiasis). [Link]

Sources

- 1. 39093-93-1|Thiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]

- 2. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Hydrazones of 5-nitro-2-furaldehyde with a... - Pergamos [pergamos.lib.uoa.gr]

- 5. Synthesis and anti-trypanosomal activity of novel 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antitrypanosomal activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide | 90000-25-2 | TCI Deutschland GmbH [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C10H13N3O5S | CID 6842999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of 5-nitro-2-furaldehyde phenylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

Synthesis of Novel Nifurtimox Derivatives and Analogues: A Guide to Next-Generation Antitrypanosomal Agents

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Nifurtimox, a 5-nitrofuran derivative, is a cornerstone in the treatment of trypanosomal infections, including Chagas disease and Human African Trypanosomiasis. Its therapeutic action is contingent on parasite-specific nitroreductase-mediated activation, which generates cytotoxic reactive oxygen species. Despite its importance, the clinical utility of this compound is hampered by a narrow therapeutic window, significant side effects, variable efficacy in the chronic phase of Chagas disease, and emerging resistance. These limitations create a compelling rationale for the development of novel derivatives and analogues with improved pharmacological profiles. This technical guide provides a comprehensive overview of the core this compound scaffold, analyzes its structure-activity relationships (SAR), and details robust synthetic strategies for the rational design and synthesis of next-generation analogues. We present detailed experimental protocols, characterization workflows, and a framework for biological evaluation, intended to equip researchers and drug development professionals with the necessary tools to innovate in this critical area of neglected tropical disease therapy.

The Imperative for this compound Analogue Development

Overview of this compound: A Critical Therapeutic Agent

This compound is a nitrofuran antimicrobial agent used to treat Chagas disease (American trypanosomiasis), caused by Trypanosoma cruzi, and in combination therapy for Human African Trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei.[1][2] It is particularly crucial for treating pediatric patients and is provided by the World Health Organization (WHO) in endemic regions.[1]

Mechanism of Action: Nitroreduction and Oxidative Assault

This compound is a prodrug whose mechanism of action is not yet fully elucidated but is understood to depend on its 5-nitrofuran moiety.[3] The drug undergoes bioreduction within the parasite, a process catalyzed by type I (oxygen-insensitive) and type II (oxygen-sensitive) nitroreductases (NTRs).[1][3] This activation generates a nitro-anion radical and other reactive oxygen species (ROS), which are highly toxic to the parasite.[4][5] The resulting oxidative stress leads to widespread cellular damage, including DNA breakdown, lipid peroxidation, and mitochondrial dysfunction, ultimately causing parasite death.[1][4][6] The drug's selectivity is attributed to the higher expression and activity of these activating NTRs in trypanosomes compared to mammalian cells, as well as the parasite's less robust antioxidant defense systems.[4][7]

Caption: Core synthetic reaction for this compound.

Strategy 1: Diversification of the Side Chain (Component C)

This is the most common and fruitful strategy. The goal is to replace the 4-amino-3-methylthiomorpholine 1,1-dioxide with other amine-containing heterocycles or aliphatic chains to modulate properties like solubility, lipophilicity, and metabolic stability.

-

Rationale: Improve the safety profile and oral bioavailability.

-

Execution: Synthesize or procure a diverse library of primary amines and react them with 5-nitrofurfural under standard condensation conditions.

Strategy 2: Modification of the Linker (Component B)

Replacing the imine linker with other functionalities can improve chemical stability and introduce new interaction points with biological targets.

-

Rationale: Enhance stability (imines can be susceptible to hydrolysis) and explore new SAR.

-

Execution: Instead of an amine, use a substituted hydrazine (R-NH-NH₂) to form a more stable hydrazone linker. Studies have shown N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides to be highly potent. [8]

Strategy 3: Bioisosteric Replacement of the Headgroup (Component A)

This is a more advanced strategy aimed at altering the electronic properties of the molecule to potentially overcome NTR-based resistance or improve selectivity.

-

Rationale: Modulate redox potential and discover novel scaffolds active against resistant parasite strains.

-

Execution: Synthesize analogues using other nitro-heterocyclic aldehydes, such as 5-nitrothiophene-2-carboxaldehyde or 2-nitroimidazole-4-carboxaldehyde, and condense them with the desired side chain. [3][9]

Detailed Experimental Protocols

General Experimental Conditions

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Purification is typically achieved by recrystallization or column chromatography. Structures must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol A: Foundational Synthesis of this compound

This protocol describes the condensation to form the parent compound.

Reaction: 5-nitrofuran-2-carbaldehyde + 4-amino-3-methylthiomorpholine 1,1-dioxide → this compound

Materials:

-

5-nitrofuran-2-carbaldehyde (1.0 eq)

-

4-amino-3-methylthiomorpholine 1,1-dioxide (1.0 eq)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

-

Ethanol (as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-nitrofuran-2-carbaldehyde (1.0 eq) in a minimal amount of warm ethanol.

-

In a separate beaker, dissolve 4-amino-3-methylthiomorpholine 1,1-dioxide (1.0 eq) in ethanol.

-

Add the amine solution to the aldehyde solution with stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new, less polar spot.

-

Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the precipitated yellow solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove residual impurities.

-

Dry the product under vacuum to yield this compound as a yellow crystalline solid.

-

Characterization: Obtain melting point, NMR spectra, and HRMS to confirm the structure and purity. The expected mass for C₁₀H₁₃N₃O₅S [M+H]⁺ should be confirmed.

Characterization and Validation Workflow

A rigorous validation of newly synthesized compounds is critical.

Caption: General workflow for synthesis and validation of new analogues.

Biological Evaluation Framework

Once synthesized and validated, novel analogues must be screened for biological activity.

-

Primary Screening (in vitro): The initial screen is typically performed against the epimastigote form of T. cruzi, as it is the easiest to culture. Compounds are evaluated for their ability to inhibit parasite growth, and the IC₅₀ (half-maximal inhibitory concentration) is determined. This compound should be used as a positive control. [10]2. Intracellular Amastigote Assay: Compounds showing promising activity are then tested against the clinically relevant intracellular amastigote form of the parasite, typically using a macrophage or fibroblast cell line. High-content screening (HCS) is a powerful tool for this stage. [8]3. Cytotoxicity Assay: To assess selectivity, the cytotoxicity of the compounds is measured against a mammalian cell line (e.g., MRC-5, Vero, or HepG2). The CC₅₀ (half-maximal cytotoxic concentration) is determined.

-

Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC₅₀ (host cell) to IC₅₀ (parasite). A higher SI value indicates greater selectivity for the parasite and is a key indicator of a promising drug candidate.

Future Directions and Conclusion

The development of novel this compound derivatives remains a critical endeavor in the fight against neglected tropical diseases. The synthetic strategies outlined in this guide provide a robust framework for generating chemical diversity around the core 5-nitrofuran pharmacophore. Future work should focus on integrating computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to guide the design of analogues with optimized physicochemical properties and biological activity. By systematically exploring modifications to the side chain, linker, and headgroup, and by rigorously evaluating the resulting compounds for efficacy and safety, the scientific community can pave the way for a new generation of antitrypanosomal agents that overcome the limitations of current therapies.

References

-

Title: Synthesis and anti-trypanosomal activity of novel 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives Source: PubMed URL: [Link]

-

Title: Structural and Mechanistic Investigation of the Unusual Metabolism of this compound Source: ACS Publications URL: [Link]

-

Title: What is the mechanism of this compound? Source: Patsnap Synapse URL: [Link]

-

Title: Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates Source: PubMed Central URL: [Link]

-

Title: Synthesis and in Vitro Antitrypanosomal Activity of Novel this compound Analogues Source: PubMed URL: [Link]

-

Title: Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents Source: PubMed Central URL: [Link]

-

Title: Quantitative Structure–Activity Relationships for Structurally Diverse Chemotypes Having Anti-Trypanosoma cruzi Activity Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Update on this compound for treatment of Chagas disease Source: ResearchGate URL: [Link]

-

Title: Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds Source: PubMed URL: [Link]

-

Title: Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives Source: PubMed Central URL: [Link]

-

Title: this compound Monograph for Professionals Source: Drugs.com URL: [Link]

-

Title: this compound Drug used in treating Human african trypanosomiasis and American ... Source: YouTube URL: [Link]

-

Title: Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening Source: Journal of Al-Nahrain University URL: [Link]

-

Title: Preparation of Aminals under Continuous Flow Conditions Source: PubMed Central URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-trypanosomal activity of novel 5-nitro-2-furaldehyde and 5-nitrothiophene-2-carboxaldehyde semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 5. 26494-76-8|4-Aminothiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro antitrypanosomal activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Nifurtimox Against Trypanosoma cruzi: A Technical Guide to its Dual-Action Mechanism

Abstract

Nifurtimox, a 5-nitrofuran derivative, has been a cornerstone in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, for over four decades.[1] Despite its long-standing clinical use, a comprehensive understanding of its precise mechanism of action has evolved significantly over time. This technical guide provides an in-depth exploration of the molecular processes underpinning the trypanocidal activity of this compound. It moves beyond historical perspectives to detail the current, evidence-based model centered on the reductive activation of this prodrug by a parasite-specific type I nitroreductase (NTR). We will dissect the downstream cytotoxic consequences, contrasting the roles of reductive versus oxidative stress, and elucidate the molecular basis of drug resistance. This document is intended for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and detailed experimental protocols to investigate the bioactivation and efficacy of nitroheterocyclic compounds.

Introduction: The this compound Conundrum

Chagas disease remains a significant public health challenge, primarily in Latin America, with increasing global prevalence due to migration.[2] The therapeutic arsenal is remarkably limited, with this compound and benznidazole being the principal approved drugs.[3] Both are nitroheterocyclic prodrugs, meaning they require intracellular bioactivation to exert their cytotoxic effects.[1]

Historically, the mechanism of this compound was primarily attributed to the induction of oxidative stress. This hypothesis proposed that the drug undergoes a one-electron reduction, forming a nitro anion radical. This radical could then react with molecular oxygen in a futile cycle, generating superoxide radicals and other reactive oxygen species (ROS) that overwhelm the parasite's antioxidant defenses.[4] However, accumulating evidence now points to a more nuanced and specific mechanism, centered on reductive activation by a unique parasite enzyme, which is largely insensitive to oxygen.[5][6] This guide will synthesize these findings, presenting a current model of this compound's action.

The Central Catalyst: T. cruzi Type I Nitroreductase (TcNTR)

The selectivity and potency of this compound against T. cruzi are fundamentally linked to the presence of a mitochondrial, NADH-dependent, type I nitroreductase (TcNTR).[7][8] This enzyme, which bears a closer resemblance to bacterial NTRs than to any mammalian homologue, is the key to unlocking the drug's lethal potential.[9][10]

-

Classification and Function: Type I NTRs are flavin mononucleotide (FMN)-containing enzymes that catalyze the oxygen-insensitive, two-electron reduction of nitro groups.[11] This is a critical distinction from type II NTRs found in host cells, which perform a one-electron reduction that is sensitive to oxygen and leads to the futile redox cycling and ROS production previously thought to be the primary mechanism.[12]

-

Parasite Specificity: The expression of a type I NTR in T. cruzi provides a therapeutic window, allowing for targeted activation of the prodrug within the parasite while minimizing collateral damage to host tissues.[10] The absence of a similar, highly efficient enzyme in mammals is the basis for the drug's selective toxicity.[13]

The pivotal role of TcNTR is substantiated by genetic evidence. Overexpression of the TcNTR gene renders parasites hypersensitive to this compound, whereas downregulation or deletion of one of the gene's alleles is a primary mechanism of drug resistance.[1]

The Dual Mechanisms of Cytotoxicity: Reductive vs. Oxidative Stress

The activation of this compound by TcNTR initiates a cascade of events leading to parasite death. The scientific consensus has shifted from a purely oxidative stress model to one where reductive activation and the generation of cytotoxic metabolites play the principal role.

The Dominant Pathway: Reductive Activation and Cytotoxic Metabolite Formation

The primary mechanism of this compound action is now understood to be its activation by TcNTR through a sequential two-electron reduction process. This is not a futile cycle but a definitive metabolic conversion.[5]

-

Nitro to Nitroso: TcNTR first reduces the 5-nitro group of this compound to a nitroso derivative.

-

Nitroso to Hydroxylamine: A second two-electron reduction converts the nitroso group to a hydroxylamine derivative.

-

Generation of Cytotoxic Nitriles: This highly unstable hydroxylamine intermediate undergoes further rearrangement, leading to the opening of the furan ring and the formation of a highly reactive, unsaturated open-chain nitrile.[1]

This nitrile metabolite is a potent electrophile, capable of covalently binding to a wide range of biological macromolecules, including DNA, proteins, and thiols, leading to widespread cellular dysfunction and parasite death.[1][3] This pathway is considered the main contributor to the trypanocidal effect of this compound.

The logical flow of this reductive activation pathway is illustrated in the diagram below.

Caption: Reductive activation pathway of this compound by TcNTR.

The Secondary Pathway: Oxidative Stress

While the reductive pathway is dominant, the role of oxidative stress cannot be entirely dismissed, though its significance is debated.[4] Some studies suggest that at high concentrations, or through the action of type II nitroreductases, this compound can participate in redox cycling to produce superoxide anions.[4] However, other research indicates that significant oxidative stress is not observed at therapeutically relevant concentrations and that the parasite's thiol levels are depleted directly by the drug's metabolites rather than by ROS.[6] It is plausible that oxidative stress is a secondary, contributing factor rather than the primary killing mechanism.

Mechanisms of Resistance

The development of resistance to this compound is a significant clinical concern. The primary mechanism is the parasite's reduced ability to activate the prodrug. This is most commonly achieved through:

-

Downregulation of TcNTR Expression: Loss of a single copy of the gene encoding TcNTR is sufficient to confer significant resistance to this compound and cross-resistance to other nitroheterocyclic drugs like benznidazole.[1]

-

Mutations in the TcNTR Gene: Single nucleotide polymorphisms (SNPs) that introduce stop codons or alter the enzyme's active site can lead to a non-functional or less efficient nitroreductase, thereby preventing drug activation.[14]

-

Other Potential Mechanisms: While TcNTR is the key determinant, other factors such as increased drug efflux or enhanced DNA repair capabilities may also contribute to a multifactorial resistance phenotype.[5][15]

Experimental Protocols for Mechanistic Investigation

To validate the mechanism of action of this compound or to screen new nitroheterocyclic compounds, a series of well-defined experiments are required. The following protocols provide a framework for these investigations.

Protocol: Determination of in vitro Susceptibility (IC50)

This assay determines the concentration of a compound required to inhibit parasite growth by 50% and is the foundational screen for trypanocidal activity.

Methodology:

-

Parasite Culture: Culture T. cruzi epimastigotes in a suitable medium (e.g., LIT) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 28°C.[16]

-

Plate Seeding: Seed a 96-well plate with an epimastigote suspension at a density of 1 x 106 parasites/mL in a final volume of 100 µL per well.[17]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.5 µM to 20 µM).[17] Add 100 µL of the diluted compound to the wells. Include untreated controls and a solvent (DMSO) control.

-

Incubation: Incubate the plates for 72 hours at 28°C.[17]

-

Viability Assessment: Add 20 µL of a viability reagent such as AlamarBlue (Resazurin) to each well and incubate for an additional 10 days or until a color change is apparent in the control wells.[18]

-

Data Acquisition: Read the absorbance or fluorescence on a plate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[18]

Protocol: Type I Nitroreductase Activity Assay

This biochemical assay directly measures the ability of TcNTR to reduce a substrate, providing evidence of its role in drug activation.

Methodology:

-

Enzyme Source: Use recombinant TcNTR purified from E. coli or a mitochondrial lysate from T. cruzi.[18]

-

Reaction Mixture: Prepare a 1 mL reaction mixture in a cuvette containing 50 mM Tris-HCl (pH 7.5), 100 µM NADH, and 100 µM this compound (or another substrate).[9][18]

-

Background Measurement: Incubate the mixture at room temperature for 5 minutes and measure the background rate of NADH oxidation by reading the absorbance at 340 nm (ε = 6,220 M-1 cm-1).[18]

-

Initiate Reaction: Initiate the enzymatic reaction by adding a known amount of the TcNTR enzyme (e.g., 20 µg) to the mixture.[18]

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time.

-

Analysis: Calculate the enzyme activity as µmol of NADH oxidized per minute per mg of protein. Kinetic parameters (Km, Vmax) can be determined by varying the concentrations of NADH and this compound.[18]

Caption: Experimental workflow for the TcNTR activity assay.

Protocol: Detection of Reactive Oxygen Species (ROS)

This assay is used to test the oxidative stress hypothesis by measuring ROS production in parasites following drug exposure.

Methodology:

-

Parasite Preparation: Harvest T. cruzi epimastigotes and wash them with a suitable buffer (e.g., PBS). Resuspend the parasites to a defined density.

-

Probe Loading: Incubate the parasites with a ROS-sensitive fluorescent probe, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), at 37°C in the dark.[19]

-

Drug Treatment: Add this compound to the parasite suspension. Include a positive control (e.g., hydrogen peroxide) and a negative (untreated) control.[6]

-

Incubation: Incubate for a defined period (e.g., 3 hours).[19]

-

Data Acquisition: Measure the fluorescence using a spectrofluorometer or flow cytometer at the appropriate excitation/emission wavelengths (e.g., 485 nm excitation, 535 nm emission for H2DCFDA).[19]

-

Analysis: Compare the fluorescence intensity of the this compound-treated samples to the controls. An increase in fluorescence indicates ROS production.

Protocol: Analysis of this compound Metabolites by LC/MS

This advanced technique is essential for identifying the specific cytotoxic metabolites generated by TcNTR activation.

Methodology:

-

Sample Generation: Incubate a high-density culture of T. cruzi with this compound for a set period.

-

Metabolite Extraction: Quench metabolic activity rapidly by adding cold solvent (e.g., a mixture of methanol, acetonitrile, and water). Lyse the cells and separate the supernatant containing the metabolites.[20]

-

LC Separation: Inject the extracted sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column to separate the metabolites.[13]

-

MS Detection: Analyze the eluent using a high-resolution mass spectrometer (HRMS) to detect and identify this compound and its metabolites based on their mass-to-charge ratio (m/z).[13]

-

MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the detected metabolite peaks to obtain fragmentation patterns, which are used to elucidate the chemical structures.[13]

-

Analysis: Compare the metabolite profiles of treated versus untreated parasites to identify drug-specific products, such as the open-chain nitrile.

Summary and Future Directions

The trypanocidal action of this compound is a targeted process initiated by the parasite's own enzymatic machinery. The discovery of the central role of the type I nitroreductase (TcNTR) has shifted the mechanistic paradigm from a general oxidative stress model to a more specific pathway of reductive activation leading to the formation of highly cytotoxic nitrile metabolites.[1][5] This understanding not only clarifies decades of research but also provides a rational basis for the development of new nitroheterocyclic drugs.

Future research should focus on:

-

Structural Biology: Elucidating the high-resolution crystal structure of TcNTR in complex with this compound to guide the design of new substrates with improved activation kinetics and reduced potential for resistance.[4]

-

Targeting Resistance: Developing strategies to overcome TcNTR-based resistance, such as combination therapies or compounds that are activated by alternative pathways.

-

Biomarker Discovery: Using metabolomic approaches to identify biomarkers of this compound efficacy and resistance in clinical settings.[20]

By leveraging the detailed molecular understanding outlined in this guide, the scientific community can continue to refine and improve chemotherapeutic strategies against the persistent threat of Chagas disease.

References

-

Boiani, M., et al. (2010). Mode of action of this compound and N-oxide-containing heterocycles against Trypanosoma cruzi: is oxidative stress involved? Biochemical Pharmacology, 79(12), 1736-1745. [Link]

-

Campos, P. C. M., et al. (2021). DNA damage and oxidative stress in human cells infected by Trypanosoma cruzi. PLoS Neglected Tropical Diseases, 15(4), e0009319. [Link]

-

de Oliveira, F. M., et al. (2021). Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. Pharmaceutics, 13(11), 1937. [Link]

-

Ferreira, L., et al. (2021). In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV. Pathogens, 10(9), 1184. [Link]

-

Hall, B. S., et al. (2012). Targeting the Substrate Preference of a Type I Nitroreductase To Develop Antitrypanosomal Quinone-Based Prodrugs. Antimicrobial Agents and Chemotherapy, 56(8), 4286-4295. [Link]

-

Hall, B. S., et al. (2011). Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation. Antimicrobial Agents and Chemotherapy, 55(11), 5175-5182. [Link]

-

Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022-5027. [Link]

-

ResearchGate. (n.d.). This compound inhibitory concentration 50 (IC 50 ) values obtained from Trypanosoma cruzi from patients with oral Chagas disease of the Chacao Municipality outbreak in 2007. [Link]

-

ResearchGate. (n.d.). Reactive oxygen species (ROS) in T. cruzi trypomastigotes measured in a spectrofluorimeter using H2DCFDA. [Link]

-

ResearchGate. (n.d.). Investigating the kinetic properties of trypanosomal type I... [Link]

-

Celedon, V., et al. (2023). Imaging Assays to Detect DNA Damage in Trypanosome Parasites Using γH2A. Methods in Molecular Biology, 2623, 169-183. [Link]

-

Gulin, J. E. N., et al. (2022). Miltefosine and Benznidazole Combination Improve Anti-Trypanosoma cruzi In Vitro and In Vivo Efficacy. Frontiers in Cellular and Infection Microbiology, 12, 855119. [Link]

-

Britto, C., et al. (2015). Evaluation of this compound Treatment of Chronic Chagas Disease by Means of Several Parasitological Methods. Journal of Clinical Microbiology, 53(10), 3323-3329. [Link]

-

da Silva, C. F., et al. (2023). Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives. Molecules, 28(22), 7545. [Link]

-

Lang, D., et al. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. Chemical Research in Toxicology, 35(11), 2056-2069. [Link]

-

Mejía, A. M., et al. (2023). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. PLoS ONE, 18(11), e0294158. [Link]

-

Ortiz, V., et al. (2019). Detection of Trypanosoma cruzi by PCR in adults with chronic Chagas disease treated with this compound. Revista do Instituto de Medicina Tropical de São Paulo, 61, e13. [Link]

-

ResearchGate. (2023). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. [Link]

-

Cirqueira, M. L., et al. (2019). Unravelling nitroreductase function in Trypanosoma cruzi. Galoá Proceedings. [Link]

-

Tielens, A. G. M., et al. (2022). Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity. Frontiers in Cellular and Infection Microbiology, 12, 829984. [Link]

-

Mejía, A. M., et al. (2023). Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. PLoS ONE, 18(11), e0294158. [Link]

-

Paes, A. M., et al. (2018). ROS and Trypanosoma cruzi: Fuel to infection, poison to the heart. PLoS Pathogens, 14(4), e1006963. [Link]

-

ResearchGate. (2015). Quantitative Determination of this compound in Pharmaceutical Preparations by High-Performance Liquid Chromatography. [Link]

-

Machado, F. S., et al. (2016). Trypanosoma cruzi Needs a Signal Provided by Reactive Oxygen Species to Infect Macrophages. PLoS Neglected Tropical Diseases, 10(4), e0004555. [Link]

-

de Oliveira, F. M., et al. (2021). Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease. Pharmaceutics, 13(11), 1937. [Link]

-

Machado, F. S., et al. (2016). Trypanosoma cruzi Needs a Signal Provided by Reactive Oxygen Species to Infect Macrophages. PLoS Neglected Tropical Diseases, 10(4), e0004555. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Evaluation of this compound Treatment of Chronic Chagas Disease by Means of Several Parasitological Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Characterization of Innovative this compound Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proceedings.science [proceedings.science]

- 5. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Trypanosoma cruzi Mitochondrial Peroxiredoxin Promotes Infectivity in Macrophages and Attenuates this compound Toxicity [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the Substrate Preference of a Type I Nitroreductase To Develop Antitrypanosomal Quinone-Based Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. ROS and Trypanosoma cruzi: Fuel to infection, poison to the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and Mechanistic Investigation of the Unusual Metabolism of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms | PLOS One [journals.plos.org]

- 17. In Vitro Benznidazole and this compound Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

A Technical Guide to the Reductive Activation of Nifurtimox: The Pivotal Role of Nitroreductase

Abstract

Nifurtimox, a cornerstone therapy for parasitic infections such as Chagas disease and human African trypanosomiasis, functions as a prodrug requiring metabolic activation to exert its cytotoxic effects. For decades, its mechanism was primarily attributed to the induction of oxidative stress. However, a paradigm shift has occurred, with extensive research now confirming that the principal activation pathway is mediated by a specific, parasite-encoded Type I nitroreductase (NTR). This guide provides an in-depth technical exploration of this mechanism, delineating the biochemical pathways, the critical enzymatic players, and the experimental methodologies used to elucidate this process. We will dissect the distinction between Type I and Type II nitroreductase activation routes, detail the generation of the ultimate cytotoxic metabolite, and present validated protocols for researchers in the field of drug development and parasitology.

Introduction: The Evolution of Understanding this compound's Mechanism

This compound, a nitrofuran derivative, has been a critical tool in combating diseases caused by trypanosomatid parasites for over four decades.[1][2] Like many nitroheterocyclic compounds, it is not intrinsically toxic but requires reductive bioactivation within the target pathogen.[3] The initial hypothesis for its mode of action centered on the generation of reactive oxygen species (ROS), proposing that the drug's efficacy stemmed from overwhelming the parasite's antioxidant defenses.[4][5]

This "oxidative stress" model suggested that one-electron reduction of this compound by various flavoproteins would create a nitro anion radical.[6] In the presence of oxygen, this radical would undergo "futile cycling," regenerating the parent drug while producing superoxide anions.[6][7] While this process does occur, it fails to fully explain the potent and selective toxicity of this compound against trypanosomes.

Subsequent research has unveiled a more precise and potent mechanism, identifying a parasite-specific, NADH-dependent Type I nitroreductase as the primary activating enzyme.[3][8] This enzyme catalyzes a two-electron reduction pathway that is insensitive to oxygen and results in the formation of a highly toxic open-chain nitrile metabolite, which is directly responsible for the drug's trypanocidal activity.[6][9] This guide will focus on the technical details of this now-accepted primary activation pathway.

The Dichotomy of Nitroreductase Action: Type I vs. Type II Pathways

The metabolic fate of this compound is determined by the class of nitroreductase it encounters. These enzymes are broadly categorized into two types based on their sensitivity to oxygen.[3] The differential expression and activity of these enzymes in parasite versus host cells are the basis for the drug's therapeutic window.

Type I Nitroreductase: The Direct Cytotoxic Activation Pathway

The selective efficacy of this compound against trypanosomes is primarily attributed to a bacterial-like, Type I nitroreductase found in the parasite's mitochondria.[3][7] This enzyme is characterized by its ability to perform a two-electron reduction of the nitro group, a process that is not inhibited by physiological oxygen concentrations.[6][7]

The mechanism proceeds as follows:

-

Initial Two-Electron Reduction: The Type I NTR utilizes a cofactor, typically NADH, to catalyze the two-electron reduction of the 5-nitro group on the furan ring of this compound, converting it to a nitroso intermediate.[6][10]

-

Second Two-Electron Reduction: A subsequent two-electron reduction converts the nitroso group into a hydroxylamine derivative.[2]

-

Molecular Rearrangement and Ring Fission: The formation of the hydroxylamine is a critical destabilizing event. It triggers a spontaneous electronic redistribution within the compound's backbone, leading to the cleavage of the furan ring.[2]

-

Formation of the Cytotoxic Metabolite: This ring-opening cascade results in the formation of an unsaturated open-chain nitrile.[1][6][9] This electrophilic species is highly reactive and is considered the ultimate trypanocidal agent, capable of covalently modifying a wide range of cellular macromolecules, leading to parasite death.[7]

Type II Nitroreductase: The Futile Cycling and Oxidative Stress Pathway

Type II nitroreductases are oxygen-sensitive enzymes, such as cytochrome P450 reductase, found in both trypanosomes and their mammalian hosts.[6][11] These enzymes catalyze a single-electron reduction of this compound.

The process is as follows:

-

One-Electron Reduction: The enzyme transfers a single electron to this compound, generating a nitro anion radical.[6]

-

Futile Redox Cycling: In an aerobic environment, this highly unstable radical rapidly transfers the electron to molecular oxygen (O₂), regenerating the parent this compound molecule and producing a superoxide anion (O₂⁻).[6][7]

-

Oxidative Stress: The accumulation of superoxide and other downstream ROS (e.g., hydrogen peroxide) induces a state of oxidative stress.[4]

While this pathway contributes to cellular stress, it is not considered the primary trypanocidal mechanism. The constant regeneration of the parent drug makes it an inefficient "futile cycle" for producing cytotoxic species, and host cells are generally better equipped to handle oxidative stress than the parasite.[6] The key differentiator for the drug's selectivity is the parasite's reliance on the Type I pathway.[7][12]

Experimental Methodologies for Interrogating this compound Activation

Validating the role of nitroreductase in this compound activation requires a multi-faceted approach combining enzymology, analytical chemistry, and cell biology.

Protocol 1: In Vitro Nitroreductase Activity Assay

This spectrophotometric assay quantifies the enzymatic activity of NTR by monitoring the consumption of the NADH cofactor.

-

Principle: The oxidation of NADH to NAD⁺ during the reduction of this compound results in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity.

-

Materials:

-

Purified recombinant trypanosomal Type I NTR

-

This compound stock solution (in DMSO)

-

NADH stock solution

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

UV/Vis spectrophotometer with temperature control (e.g., 25°C)

-

-

Methodology:

-

Prepare a reaction mixture in a quartz cuvette containing Assay Buffer and a fixed concentration of NADH (e.g., 100 µM).

-

Add a defined concentration of this compound (e.g., 20-100 µM).

-

Equilibrate the mixture in the spectrophotometer at 25°C.

-

Initiate the reaction by adding a known amount of purified NTR enzyme (e.g., 20 µg).

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Calculate the initial rate of reaction from the linear portion of the absorbance curve, using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹).

-

Express specific activity as µmol of NADH consumed per minute per mg of enzyme.

-

-

Causality & Self-Validation: This protocol directly measures the enzyme's ability to use this compound as a substrate. Running parallel controls without enzyme or without this compound must show no change in absorbance, confirming the observed activity is enzyme- and substrate-dependent. The interaction does not follow classic ping-pong kinetics, suggesting a complex binding mechanism that can be further explored with varied substrate concentrations.[6][10]

Protocol 2: LC/MS-Based Metabolite Identification

This method provides definitive identification of the reaction products.

-

Principle: Liquid Chromatography (LC) separates the components of the enzymatic reaction mixture, and Mass Spectrometry (MS) provides the precise mass-to-charge ratio (m/z) of the eluting compounds, allowing for the identification of the unsaturated open-chain nitrile.[6][7]

-

Methodology:

-

Perform a scaled-up version of the in vitro reaction from Protocol 1, allowing it to proceed to completion (monitor by A₃₄₀ until NADH is fully consumed).

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.

-

Centrifuge the sample to pellet the precipitated protein and transfer the supernatant to an LC/MS vial.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute the metabolites using a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

-

Monitor the eluate with a UV detector and a tandem mass spectrometer operating in positive ion mode.

-

Analyze the mass spectra for the expected m/z of the open-chain nitrile metabolite, and perform fragmentation (MS/MS) to confirm its structure.[6]

-

-

Causality & Self-Validation: The appearance of a new peak in the chromatogram with the correct mass for the nitrile, which is absent in no-enzyme controls, provides direct evidence of the biochemical transformation.

Protocol 3: Cell-Based Drug Susceptibility Assay

This assay links the enzymatic activity to the biological outcome (parasite death).

-

Principle: The sensitivity of parasites to this compound is directly related to the expression level of the Type I NTR. By comparing the drug's potency against wild-type (WT), NTR-overexpressing (NTR-OE), and NTR-knockout/knockdown (NTR-KO) cell lines, the enzyme's role in vivo is confirmed.

-

Methodology:

-

Culture WT, NTR-OE, and NTR-KO trypanosome lines to the mid-logarithmic growth phase.

-

In a 96-well plate, seed a known density of parasites per well.

-

Add serial dilutions of this compound to the wells. Include no-drug and no-cell controls.

-

Incubate the plates for 72 hours under standard culture conditions.

-

Add a viability reagent (e.g., resazurin) and incubate for another 4-6 hours. Resazurin is converted to the fluorescent resorufin by metabolically active cells.

-

Measure fluorescence on a plate reader.

-

Normalize the data to controls and plot the percentage of viability against the log of the drug concentration.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line using a non-linear regression model.

-

-

Causality & Self-Validation: A scientifically sound result will show a significantly lower IC₅₀ for the NTR-OE line (hypersensitivity) and a significantly higher IC₅₀ for the NTR-KO line (resistance) compared to the wild-type.[6][9] This dose-response relationship provides compelling evidence for the NTR's central role in drug activation.

Quantitative Insights and Resistance Mechanisms

The experimental approaches described above have yielded critical data solidifying the Type I NTR activation model.

| Experimental Finding | Implication | References |

| NTR Overexpression | Leads to this compound hypersensitivity (Lower IC₅₀) | [6][9] |

| NTR Gene Deletion/Downregulation | Confers this compound resistance (Higher IC₅₀) | [3][8][13] |

| LC/MS Analysis | Identifies unsaturated open-chain nitrile as the major product | [1][6][7] |

| Oxygen Consumption Assays | Type I NTR activity is largely insensitive to oxygen | [6][7] |

| Cross-Resistance | NTR downregulation also confers resistance to benznidazole | [3][8] |

The primary mechanism of clinical and laboratory-derived resistance to this compound is the downregulation of the Type I NTR enzyme.[13] Loss of even a single allele of the NTR gene is sufficient to cause significant drug resistance, highlighting the enzyme's non-redundant and critical role in the drug's action.[8] This presents a significant clinical challenge but also a potential diagnostic opportunity to screen for resistant parasite populations.

Conclusion and Future Directions

The bioactivation of this compound is a nuanced process, now understood to be dominated by the action of a parasite-specific Type I nitroreductase. The long-standing oxidative stress hypothesis, while mechanistically possible via Type II NTRs, is not the primary driver of the drug's selective trypanocidal effect. The key event is the two-electron reduction of the prodrug, leading to molecular rearrangement and the formation of a lethal unsaturated open-chain nitrile.

This detailed mechanistic understanding provides a rational foundation for the development of next-generation nitro-drugs. Future research should focus on:

-

Designing novel compounds that are even more efficiently processed by the parasite NTR to increase potency and reduce treatment duration.

-

Exploring the structure-activity relationships of the NTR enzyme to overcome emerging resistance.

-

Developing companion diagnostics to detect NTR mutations or expression levels in clinical isolates, enabling personalized treatment strategies.

By leveraging this intricate biochemical knowledge, the scientific community can continue to refine and improve chemotherapeutic strategies against devastating parasitic diseases.

References

-

Hall, B. S., Bot, C., & Wilkinson, S. R. (2011). This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. Journal of Biological Chemistry, 286(15), 13088–13095. [Link]

-

Hall, B. S., Bot, C., & Wilkinson, S. R. (2011). This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites. PubMed. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

-

Cerecetto, H., & González, M. (2011). Antiparasitic Prodrug this compound: Revisiting its Activation Mechanism. Expert Review of Anti-infective Therapy. [Link]

-

Marín, P. A., & Soto-Ospina, A. (2020). Redox mechanism of Trypanosoma cruzi Resistance to Nitro Prodrugs Benznidazole and this compound. American Association for Science and Technology. [Link]

-

Cerecetto, H., & González, M. (2011). Antiparasitic prodrug this compound: revisiting its activation mechanism. Semantic Scholar. [Link]

-

D'Amico, F., et al. (2022). Structural and Mechanistic Investigation of the Unusual Metabolism of this compound. Chemical Research in Toxicology, 35(11), 1999–2010. [Link]

-

Wilkinson, S. R., Taylor, M. C., Horn, D., Kelly, J. M., & Cheeseman, I. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. Proceedings of the National Academy of Sciences, 105(13), 5022–5027. [Link]

-

Cerecetto, H., & González, M. (2011). Antiparasitic prodrug this compound: revisiting its activation mechanism. PubMed. [Link]

-

Marín, P. A., & Soto-Ospina, A. (2020). Redox mechanism of Trypanosoma cruzi Resistance to Nitro Prodrugs Benznidazole and this compound. ResearchGate. [Link]

-

Wilkinson, S. R., et al. (2008). A mechanism for cross-resistance to this compound and benznidazole in trypanosomes. PubMed. [Link]

-

Baker, N., et al. (2016). Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei. Journal of Antimicrobial Chemotherapy. [Link]

-

Queen Mary University of London. (2011). Unravelling how a trypanocidal drug works. Queen Mary University of London News. [Link]

-

Hall, B. S., Bot, C., & Wilkinson, S. R. (2011). This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. Aurora University. [Link]

-

Wilkinson, S. R. (2011). Interaction of trypanosomal type I nitroreductases with this compound. ResearchGate. [Link]

-

Goijman, S. G., & Stoppani, A. O. (1985). Studies on this compound nitroreductase activity in liver and other rat tissues. Biochemical Pharmacology. [Link]

-

ResearchGate. (n.d.). Metabolic products of this compound formed by type I nitroreductases. ResearchGate. [Link]

-

Ovid. (n.d.). Priority Paper Evaluation. Ovid. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2023). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

Sources

- 1. This compound activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unravelling how a trypanocidal drug works - School of Biological and Behavioural Sciences [qmul.ac.uk]

- 3. pnas.org [pnas.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]

- 6. This compound Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A mechanism for cross-resistance to this compound and benznidazole in trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiparasitic Prodrug this compound: Revisiting its Activation Mechanism | Publicación [silice.csic.es]

- 10. researchgate.net [researchgate.net]

- 11. Studies on this compound nitroreductase activity in liver and other rat tissues [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Dual-Mechanism Action of Nifurtimox and Induced Stress in Parasites

Introduction

Nifurtimox, a nitrofuran derivative, has been a cornerstone in the treatment of parasitic infections, notably Chagas disease caused by Trypanosoma cruzi and Human African Trypanosomiasis (Trypanosoma brucei)[1]. Administered as a prodrug, its efficacy relies on intracellular bioactivation within the parasite. For decades, the prevailing hypothesis centered on the induction of overwhelming oxidative stress through the generation of reactive oxygen species (ROS). However, seminal research in the last 15 years has unveiled a more nuanced and specific mechanism involving reductive activation by a parasite-specific enzyme, leading to cytotoxic nitrile metabolites. This guide provides a detailed technical overview of these two proposed—and potentially complementary—mechanisms of action, the parasite's defense systems, and the experimental protocols required to investigate these phenomena.

The Dual-Mechanism Controversy: Oxidative Stress vs. Reductive Activation

The mode of action of this compound is not fully elucidated, with compelling evidence supporting two distinct pathways. The selectivity of this compound is fundamentally linked to the unique enzymatic repertoire of the parasite, particularly its nitroreductases (NTRs)[2][3].

Mechanism 1: The Oxidative Stress Hypothesis via Type II Nitroreductases

The historically accepted model posits that this compound toxicity arises from the generation of oxidative stress[3][4]. This pathway is primarily mediated by Type II (oxygen-sensitive) nitroreductases , which are flavoproteins found in both the parasite and the mammalian host[2][4].

The process unfolds as follows:

-

One-Electron Reduction : A Type II NTR donates a single electron to the nitro group of this compound, forming a nitro anion radical[5].

-

Futile Redox Cycling : In the presence of molecular oxygen (O₂), this highly unstable radical rapidly transfers the electron to O₂, regenerating the parent this compound molecule and producing a superoxide radical (O₂•⁻)[2].

-

ROS Cascade : The generated superoxide can be converted to hydrogen peroxide (H₂O₂) by the parasite's superoxide dismutase (SOD) enzymes. These ROS can inflict widespread damage on cellular components[6].